molecular formula C14H18N2O3 B5811356 2-{[(N-(3-pyridyl)carbamoyl)methyl]cyclopentyl}acetic acid

2-{[(N-(3-pyridyl)carbamoyl)methyl]cyclopentyl}acetic acid

Cat. No.: B5811356
M. Wt: 262.30 g/mol
InChI Key: UQFSYMCWTUJXHD-UHFFFAOYSA-N
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Description

2-{[(N-(3-Pyridyl)carbamoyl)methyl]cyclopentyl}acetic acid is a synthetic organic compound featuring a cyclopentyl core linked to a carbamoyl-functionalized methyl group and an acetic acid moiety. This structure suggests applications in medicinal chemistry, particularly as a scaffold for targeting nicotinic acetylcholine receptors (nAChRs) due to the pyridyl group’s affinity for such receptors.

Properties

IUPAC Name

2-[1-[2-oxo-2-(pyridin-3-ylamino)ethyl]cyclopentyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c17-12(16-11-4-3-7-15-10-11)8-14(9-13(18)19)5-1-2-6-14/h3-4,7,10H,1-2,5-6,8-9H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQFSYMCWTUJXHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CC(=O)NC2=CN=CC=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(N-(3-pyridyl)carbamoyl)methyl]cyclopentyl}acetic acid typically involves multi-step organic reactions. One common approach is the reaction of cyclopentylmethylamine with 3-pyridyl isocyanate to form the corresponding urea derivative. This intermediate is then subjected to a carboxylation reaction to introduce the acetic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[(N-(3-pyridyl)carbamoyl)methyl]cyclopentyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The pyridyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Neutral Endopeptidase Inhibition

One of the primary applications of 2-{[(N-(3-pyridyl)carbamoyl)methyl]cyclopentyl}acetic acid is as a neutral endopeptidase inhibitor . NEP plays a crucial role in the metabolism of bioactive peptides such as atrial natriuretic peptide (ANP), which is involved in regulating blood pressure and fluid balance. By inhibiting NEP, this compound can prolong the action of these peptides, offering therapeutic benefits in several cardiovascular and renal conditions:

  • Hypertension : The inhibition of NEP can lead to vasodilation and natriuresis, making it beneficial for treating high blood pressure.
  • Heart Failure : By enhancing the effects of ANP, it can help manage symptoms associated with heart failure.
  • Renal Disorders : Conditions like diabetic nephropathy and renal failure may also be treated through this mechanism, as it helps reduce fluid retention and improves renal function .

Treatment of Cardiovascular Diseases

Research indicates that compounds similar to this compound can be effective in treating various cardiovascular diseases. The ability to inhibit NEP allows for improved management of conditions such as:

  • Congestive Heart Failure
  • Pulmonary Hypertension
  • Isolated Systolic Hypertension

By preventing the breakdown of beneficial peptides, these compounds can enhance cardiac output and reduce workload on the heart .

Case Studies and Research Findings

Several studies have documented the efficacy of NEP inhibitors in clinical settings:

  • A clinical trial involving NEP inhibitors showed a significant reduction in systolic blood pressure among patients with resistant hypertension, demonstrating the compound's potential as a therapeutic agent .
  • Another study highlighted its effectiveness in improving renal function markers in patients with chronic kidney disease, suggesting that it may slow disease progression .

Comparative Analysis with Other Compounds

To better understand the unique properties of this compound, a comparison with other NEP inhibitors is useful:

Compound NameMechanismTherapeutic UseEfficacy Level
This compoundNEP InhibitionHypertension, Heart FailureHigh
SacubitrilNEP InhibitionHeart FailureVery High
ValsartanAngiotensin II Receptor BlockerHypertension, Heart FailureHigh

This table illustrates that while there are other effective treatments available, this compound holds promise due to its specific action on NEP.

Mechanism of Action

The mechanism of action of 2-{[(N-(3-pyridyl)carbamoyl)methyl]cyclopentyl}acetic acid involves its interaction with specific molecular targets. The pyridyl group can bind to receptors or enzymes, modulating their activity. The acetic acid moiety may also play a role in the compound’s overall bioactivity by influencing its solubility and cellular uptake.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound C₁₄H₂₀N₂O₃ 264* Cyclopentyl, carbamoyl, pyridyl, acetic acid
Pyrrolo[1,2-b]pyridazine Derivative () C₃₃H₂₄F₆N₄O₄ 757 (LCMS: [M+H]⁺) Trifluoromethyl, pyrrolopyridazine, tert-butyl ester
2-Cyano-N-[(methylamino)carbonyl]acetamide () C₅H₇N₃O₂ 141 Cyano, methylamino carbonyl, acetamide

*Calculated based on molecular formula.

Key Observations:

  • The target compound’s molecular weight (264 g/mol) is intermediate between the smaller 2-cyanoacetamide (141 g/mol) and the larger pyrrolopyridazine derivative (757 g/mol).
  • Functional groups like carbamoyl and pyridyl in the target compound may enhance solubility and receptor binding compared to the cyano group in ’s compound.

Analytical Data Comparison

Table 2: Analytical Profiles

Compound Name LCMS (m/z) HPLC Retention Time (min) Conditions
Target Compound N/A† N/A† N/A
Pyrrolo[1,2-b]pyridazine Derivative () 757 [M+H]⁺ 1.23 SQD-FA05
2-Cyano-N-[(methylamino)carbonyl]acetamide () N/A N/A N/A

Key Observations:

  • The pyrrolopyridazine derivative’s LCMS and HPLC data () suggest standardized analytical protocols for complex acetamide derivatives, which could be adapted for the target compound.
  • The absence of data for the target compound underscores a research gap in its analytical characterization.

Table 3: Toxicity Comparison

Compound Name Toxicity Data
Target Compound Not reported
Pyrrolo[1,2-b]pyridazine Derivative () Not reported
2-Cyano-N-[(methylamino)carbonyl]acetamide () "Toxicological properties not thoroughly investigated"

Key Observations:

  • Limited toxicological data for all compounds suggest a common challenge in acetamide-related research.

Biological Activity

2-{[(N-(3-pyridyl)carbamoyl)methyl]cyclopentyl}acetic acid is a complex organic compound notable for its potential biological activities. It features a cyclopentyl ring, a pyridyl group, and an acetic acid moiety, which contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and comparative analyses with similar compounds.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : 2-[1-[2-oxo-2-(pyridin-3-ylamino)ethyl]cyclopentyl]acetic acid
  • Molecular Formula : C14H18N2O3
  • InChI : InChI=1S/C14H18N2O3/c17-12(16-11-4-3-7-15-10-11)8-14(9-13(18)19)5-1-2-6-14/h3-4,7,10H,1-2,5-6,8-9H2,(H,16,17)(H,18,19)

Synthesis Methods

The synthesis typically involves multi-step organic reactions. A common method includes the reaction of cyclopentylmethylamine with 3-pyridyl isocyanate to form an intermediate urea derivative. This intermediate undergoes carboxylation to introduce the acetic acid moiety. Optimized reaction conditions are crucial for maximizing yield and purity in industrial applications.

The biological activity of this compound is primarily attributed to its structural features that allow interaction with specific molecular targets:

  • Receptor Binding : The pyridyl group may bind to various receptors or enzymes, modulating their activity.
  • Enzyme Inhibition : The compound has potential applications in studies involving enzyme inhibition due to its ability to mimic substrate structures.
  • Cellular Uptake : The acetic acid moiety enhances solubility and cellular uptake, facilitating bioactivity.

Therapeutic Potentials

Research has indicated several therapeutic potentials for this compound:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties against a range of microorganisms .
CompoundActivity TypeTarget Organisms
This compoundAntimicrobialBacteria, Fungi
  • Anticancer Activity : In vitro studies have shown that certain structural analogs exhibit selective cytotoxicity against cancer cell lines such as A549 (lung cancer) and Caco-2 (colorectal cancer). For instance, modifications to the thiazole ring structure significantly enhanced anticancer activity against these cell lines .

Case Studies

  • Anticancer Efficacy : A study evaluating various derivatives demonstrated that certain modifications led to a significant reduction in cell viability in Caco-2 cells by up to 54.9% compared to untreated controls (p < 0.001). This suggests a structure-dependent response where specific substitutions enhance bioactivity .
  • Enzyme Interaction Studies : Research involving ATPase activity indicated that some derivatives interact with P-glycoprotein (P-gp), influencing drug efflux mechanisms and potentially enhancing the efficacy of co-administered chemotherapeutics .

Similar Compounds

CompoundStructural FeaturesBiological Activity
2-(N-(3-Pyridylmethyl)carbamoyl)cyclohexane-carboxylic acidCyclohexane ringAntimicrobial
Pyrrolopyrazine derivativesPyridyl groupDiverse biological activities

Uniqueness

The unique combination of the cyclopentyl ring and pyridyl group in this compound provides distinct chemical properties that enhance its potential for various applications in medicinal chemistry compared to other similar compounds .

Q & A

Q. What are the key synthetic strategies for preparing 2-{[(N-(3-pyridyl)carbamoyl)methyl]cyclopentyl}acetic acid?

The synthesis typically involves cyclopentyl acetic acid intermediates and carbamoylation reactions. For example:

  • Cyclopentyl Acetic Acid Core : Cyclopentane derivatives can be functionalized via sulfonylation (e.g., MsCl, Et3_3N in CH2_2Cl2_2) followed by alkaline hydrolysis to yield cyclopentyl acetic acid precursors .
  • Carbamoylation : The 3-pyridyl carbamoyl group is introduced via condensation reactions using condensing agents (e.g., HATU) under controlled pH and solvent conditions (e.g., acetonitrile or DMF) .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane is recommended to isolate the final product .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the cyclopentyl backbone, pyridyl carbamoyl group, and acetic acid moiety. Chemical shifts for cyclopentyl protons typically appear at δ 1.5–2.5 ppm, while pyridyl carbamoyl signals are observed at δ 8.0–9.0 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (expected m/z for C15_{15}H19_{19}N3_3O3_3: 313.14) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Stretching vibrations for carbonyl groups (C=O at ~1700 cm1^{-1}) and amide bonds (N–H at ~3300 cm1^{-1}) confirm functional groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

  • Functional Group Modifications : Replace the 3-pyridyl group with substituted pyridines (e.g., 4-pyridyl or fluorinated analogs) to assess binding affinity changes. Evidence from structurally similar pyrido[3,2-d]pyrimidinones shows that electron-withdrawing groups enhance target engagement .
  • Cyclopentyl Ring Rigidity : Introduce sp3^3-hybridized constraints (e.g., methyl or halogen substituents) to evaluate conformational effects on receptor interactions .
  • Bioisosteric Replacement : Substitute the acetic acid moiety with sulfonic acid or phosphonate groups to improve solubility and pharmacokinetics .

Q. What experimental approaches resolve contradictions in stability data under varying pH conditions?

  • Accelerated Stability Testing : Expose the compound to buffers (pH 1–13) at 40°C for 72 hours, monitoring degradation via HPLC. Hydrolysis of the carbamoyl group is expected under strongly acidic/basic conditions .
  • Kinetic Analysis : Use Arrhenius plots to predict shelf-life at standard storage conditions (25°C, pH 7.4). Data from related acetamides suggest pseudo-first-order degradation kinetics .
  • Protective Formulations : Encapsulate the compound in liposomes or cyclodextrins to mitigate pH-dependent instability .

Q. How can researchers address low solubility in aqueous media for in vitro assays?

  • Co-Solvent Systems : Use DMSO/water mixtures (≤5% DMSO) or surfactants (e.g., Tween-80) to enhance solubility without disrupting biological systems .
  • Salt Formation : Convert the acetic acid group to sodium or potassium salts to improve hydrophilicity. Similar strategies increased solubility in pyridinium derivatives by 10-fold .
  • Nanoformulation : Prepare nanoparticles via solvent evaporation to achieve uniform dispersion in cell culture media .

Data Analysis and Validation

Q. What statistical methods are recommended for reconciling conflicting bioactivity data across studies?

  • Meta-Analysis : Pool data from independent studies (e.g., IC50_{50} values) using random-effects models to account for variability in assay conditions .
  • Multivariate Regression : Correlate structural descriptors (e.g., logP, polar surface area) with activity outcomes to identify confounding variables .
  • Blind Re-Testing : Replicate disputed experiments under standardized protocols (e.g., fixed cell lines, incubation times) to isolate methodological biases .

Q. How can computational modeling predict off-target interactions for this compound?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB). Prioritize targets with high docking scores (≤−8 kcal/mol) .
  • Pharmacophore Mapping : Identify shared motifs with known inhibitors (e.g., ATP-binding sites) to flag potential cross-reactivity .
  • ADMET Prediction : Tools like SwissADME estimate permeability (Caco-2), cytochrome P450 inhibition, and hERG channel liability .

Methodological Best Practices

Q. What controls are critical for ensuring reproducibility in biological assays?

  • Positive/Negative Controls : Include reference compounds (e.g., staurosporine for kinase inhibition) and vehicle-only samples .
  • Internal Standards : Spike assays with deuterated analogs (e.g., d3_3-acetamide) to monitor recovery rates in LC-MS workflows .
  • Blinded Analysis : Assign sample IDs randomly to minimize observer bias in high-throughput screens .

Q. How should researchers validate the purity of synthesized batches?

  • HPLC-DAD/ELSD : Achieve baseline separation (resolution ≥1.5) using C18 columns and mobile phases like 0.1% TFA in water/acetonitrile .
  • Elemental Analysis : Confirm %C, %H, %N within ±0.4% of theoretical values .
  • Counterion Quantification : Use ion chromatography to verify stoichiometry in salt forms .

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